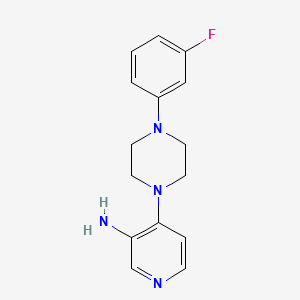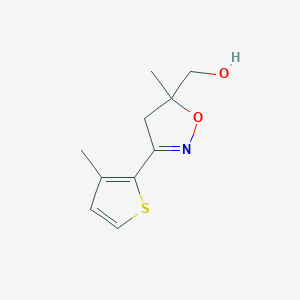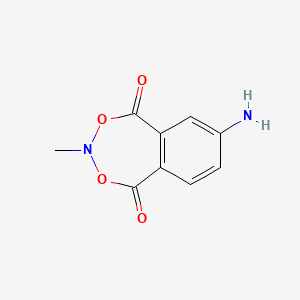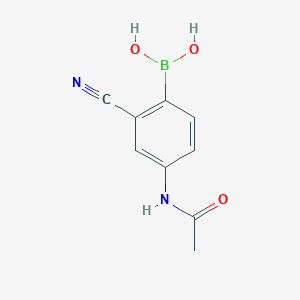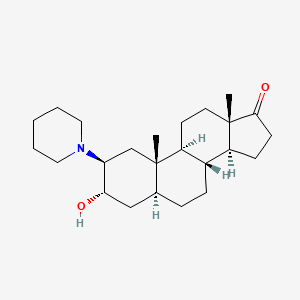
3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one is a synthetic steroidal compound. It is structurally related to androgens and has been studied for its potential pharmacological properties. The compound features a hydroxy group at the 3alpha position, a piperidinyl group at the 2beta position, and a ketone at the 17 position on the androstan backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of the hydroxy group at the 3alpha position.
Piperidinylation: Introduction of the piperidinyl group at the 2beta position.
Oxidation: Formation of the ketone at the 17 position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a ketone or carboxylic acid.
Reduction: Reduction of the ketone group to a secondary alcohol.
Substitution: Replacement of the piperidinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone can yield a secondary alcohol.
Applications De Recherche Scientifique
Chemistry: As a synthetic intermediate for the preparation of other steroidal compounds.
Biology: Investigation of its effects on cellular processes and receptor binding.
Medicine: Potential therapeutic applications, including as an androgen receptor modulator.
Industry: Use in the synthesis of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This can lead to various physiological effects, including anabolic and androgenic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: A natural androgen with a similar steroidal structure.
Dihydrotestosterone (DHT): Another natural androgen with a similar structure but different functional groups.
Nandrolone: A synthetic anabolic steroid with structural similarities.
Uniqueness
3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one is unique due to the presence of the piperidinyl group at the 2beta position, which is not commonly found in natural androgens. This structural modification can influence its binding affinity and activity at androgen receptors, potentially leading to distinct pharmacological properties.
Propriétés
Formule moléculaire |
C24H39NO2 |
|---|---|
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
(2S,3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H39NO2/c1-23-11-10-19-17(18(23)8-9-22(23)27)7-6-16-14-21(26)20(15-24(16,19)2)25-12-4-3-5-13-25/h16-21,26H,3-15H2,1-2H3/t16-,17-,18-,19-,20-,21-,23-,24-/m0/s1 |
Clé InChI |
ZSSFNSKKUXRGOA-NDMIVGHGSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCCC5)C |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)O)N5CCCCC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


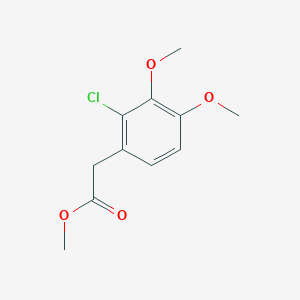
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)

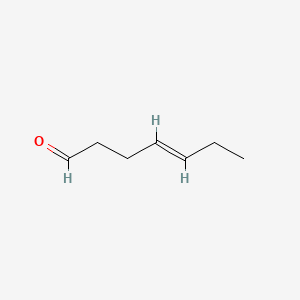


![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B13408366.png)

